Home > Products > Screening Compounds P2595 > dextran naproxen ester
dextran naproxen ester - 119166-66-4

dextran naproxen ester

Catalog Number: EVT-1509206
CAS Number: 119166-66-4
Molecular Formula: C7H10O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dextran naproxen ester is a conjugate formed by linking the anti-inflammatory drug naproxen to dextran, a polysaccharide derived from the fermentation of sucrose. This compound is designed to enhance the therapeutic effects of naproxen while potentially reducing its side effects through controlled release mechanisms. The dextran backbone provides biocompatibility and solubility, making it suitable for various biomedical applications.

Source

Naproxen is a non-steroidal anti-inflammatory drug widely used for pain relief and inflammation management. Dextran, on the other hand, is a natural polysaccharide produced by certain bacteria, such as Leuconostoc mesenteroides, and is commonly used in pharmaceuticals as a drug carrier due to its favorable properties.

Classification

Dextran naproxen ester can be classified as a polymeric prodrug. This classification indicates that it is a chemically modified form of naproxen that utilizes a polymeric carrier (dextran) to improve its pharmacological profile.

Synthesis Analysis

Methods

The synthesis of dextran naproxen ester typically involves the following steps:

  1. Activation of Naproxen: The carboxylic acid group of naproxen is activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) or other coupling reagents to facilitate the formation of an ester bond.
  2. Conjugation with Dextran: The activated naproxen is then reacted with hydroxyl groups on dextran, resulting in the formation of the dextran-naproxen ester. This process can be optimized by varying solvent conditions and reaction times to increase yield and purity.
  3. Purification: The resulting product is purified using techniques such as dialysis or chromatography to remove unreacted materials and by-products.

Technical Details

The conjugation efficiency can be assessed using techniques like nuclear magnetic resonance spectroscopy (NMR) and gel permeation chromatography (GPC). For example, studies have shown that dextran-naproxen conjugates exhibit increased molecular weight compared to native dextran, confirming successful conjugation .

Molecular Structure Analysis

Structure

Dextran naproxen ester consists of a dextran backbone with naproxen moieties attached via ester linkages. The general structure can be represented as follows:

DextranO C O Nap\text{Dextran}-\text{O C O Nap}

Where "O-C(=O)" represents the ester linkage between the hydroxyl group of dextran and the carboxylic acid group of naproxen.

Data

The molecular weight of dextran varies based on its source and preparation method but typically ranges from 5,000 to 2,000,000 Da. Upon conjugation with naproxen, an increase in molecular weight proportional to the number of naproxen units attached can be observed.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing dextran naproxen ester is the formation of an ester bond between the carboxylic acid group of naproxen and the hydroxyl groups on dextran. This reaction can be facilitated under acidic or basic conditions depending on the desired reaction kinetics.

Technical Details

The reaction conditions such as temperature, pH, and solvent choice significantly influence the yield and purity of the final product. For instance, using dimethyl sulfoxide as a solvent has been reported to enhance solubility and reaction efficiency .

Mechanism of Action

Process

The mechanism of action for dextran naproxen ester involves its conversion back to free naproxen once administered. The ester bond can be hydrolyzed by bodily enzymes or under specific physiological conditions, releasing naproxen in a controlled manner.

Data

Studies indicate that dextran-naproxen esters can release their drug payload in response to oxidative stress or inflammatory conditions, where reactive oxygen species (such as hydrogen peroxide) cleave the ester linkages . This targeted release mechanism enhances therapeutic efficacy while minimizing systemic side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Dextran naproxen esters exhibit improved solubility in aqueous environments compared to free naproxen.
  • Stability: These compounds are generally stable under physiological conditions but may degrade in highly oxidative environments.

Chemical Properties

  • Molecular Weight: Varies based on the degree of substitution with naproxen.
  • pH Sensitivity: The stability and release characteristics may vary with changes in pH, making it suitable for targeted drug delivery systems.
Applications

Dextran naproxen ester has several scientific applications:

  • Drug Delivery Systems: Its ability to release drugs in response to specific stimuli makes it an attractive candidate for targeted therapies.
  • Anti-inflammatory Treatments: By enhancing the bioavailability of naproxen, this compound may improve treatment outcomes for inflammatory diseases.
  • Research Tools: It serves as a model compound for studying polymer-drug interactions and developing new polymeric prodrugs for various therapeutic agents .
Synthesis and Structural Characterization of Dextran Naproxen Ester

Chemical Conjugation Strategies for Ester Bond Formation

The covalent linkage between dextran and naproxen relies on ester bond formation, leveraging hydroxyl groups on dextran and the carboxylic acid moiety of naproxen. Two primary strategies dominate this synthesis: carbodiimide-mediated coupling and enzymatic esterification.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide reagents facilitate in situ activation of naproxen’s carboxyl group, enabling nucleophilic attack by dextran’s hydroxyl groups. The most prevalent method employs N,N'-Carbonyldiimidazole (CDI):

  • CDI Activation Mechanism: Naproxen reacts with CDI in anhydrous dimethylacetamide (DMAc), forming a reactive naproxen-imidazolide intermediate. This intermediate subsequently reacts with dextran’s hydroxyl groups at 80°C under inert atmosphere, yielding dextran-naproxen esters with high efficiency (yields: 77–84%) [4] [8].
  • Degree of Substitution (DS) Control: Molar ratios of naproxen to dextran’s repeating units critically influence DS. A 3:1 molar ratio (naproxen:glucose unit) achieves DS values of 0.88–1.40, confirmed by UV spectrophotometry [8].
  • Alternative Agents: Ethyl(dimethylaminopropyl) carbodiimide (EDC) couples naproxen to dextran in aqueous/organic biphasic systems, though with lower DS (typically <0.3) due to competing hydrolysis [5].

Table 1: Carbodiimide-Mediated Conjugation Efficiency

Coupling AgentSolventTemperatureReaction TimeMax DS Achieved
CDIDMAc80°C24 h1.40
EDCWater/Dichloromethane25°C48 h0.29

Enzymatic Esterification in Organic Solvents

Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in non-aqueous media, enhancing regioselectivity:

  • Solvent Optimization: Reactions in tert-butanol or acetone minimize enzyme denaturation while maintaining naproxen solubility [2].
  • Selectivity: Enzymatic methods preferentially modify primary hydroxyl groups (C6-OH) of dextran’s glucose units, yielding DS ≤0.15 due to steric constraints in dextran’s branched structure [2].

Degree of Substitution (DS) Optimization and Molecular Weight Control

DS—defined as naproxen molecules per glucose unit—directly impacts prodrug hydrophobicity, self-assembly behavior, and drug release kinetics.

Key Optimization Parameters:

  • Molar Ratio: Increasing naproxen:dextran molar ratios from 1:1 to 5:1 elevates DS from 0.2 to 1.40 [8] [9].
  • Catalyst Selection: Organic bases (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) shift esterification equilibrium, achieving DS up to 0.87 in dextran conjugates [2].
  • Molecular Weight Preservation: Controlled reaction times (≤24 h) and temperatures (≤80°C) prevent dextran depolymerization. Gel Permeation Chromatography (GPC) confirms minimal Mw reduction (e.g., from 150 kDa to 135–145 kDa) [9].

Table 2: DS Variation with Reaction Parameters

Dextran Mw (kDa)Naproxen:Dextran RatioCatalystDSHydrophobicity (Contact Angle, °)
54.43:1CDI0.8895
1505:1DBU1.40120
702:1None0.2265

Structural Analysis via NMR, GPC, and Mass Spectrometry

Rigorous structural elucidation ensures precise characterization of dextran-naproxen conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Quantitative DS Determination: ¹H-NMR compares integrated areas of naproxen’s aromatic protons (δ 7.1–7.8 ppm) and dextran’s anomeric protons (δ 4.5–5.5 ppm). For DS=1.40, a 7:5 naproxen-to-glucose proton ratio is observed [9].
  • Linkage Confirmation: ¹³C-NMR identifies the ester carbonyl signal at δ 172–174 ppm, distinct from unmodified naproxen (δ 175 ppm) [7]. Heteronuclear Multiple Bond Correlation (HMBC) spectra correlate this carbonyl to dextran’s C6 (δ 60–66 ppm), confirming ester bonding at primary hydroxyl sites [9].

Gel Permeation Chromatography (GPC)

  • Molecular Weight Distribution: Dextran T-70 (Mw=70 kDa) conjugated with naproxen shows a 1.4-fold Mw increase (98 kDa) and low polydispersity (Ð<1.3), confirming minimal degradation [2] [9].
  • Aggregation Detection: Hydrophobic conjugates (DS>0.5) exhibit bimodal GPC profiles in aqueous buffers, indicating nanoparticle formation [1].

Mass Spectrometry

  • Electrospray Ionization (ESI-MS): Low-Mw fragments (<5 kDa) reveal glucose-naproxen adducts at m/z 229.5 [M+Na]⁺, corresponding to hydrolyzed naproxen (theoretical m/z 229.09) [2].
  • MALDI-TOF: High-DS conjugates show broad peaks (15–25 kDa), consistent with heterogeneous substitution along the dextran chain [4].

Properties

CAS Number

119166-66-4

Product Name

dextran naproxen ester

Molecular Formula

C7H10O

Synonyms

dextran naproxen ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.